2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile
Description
Properties
IUPAC Name |
4,6-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-19(22-20(25)18(17)12-21)14-5-9-16(24-2)10-6-14/h3-11H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVSBSNNGSYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile typically involves the reaction of 4,6-bis(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium hydroxide in ethanol at room temperature. The reaction proceeds in two stages:
- The initial reaction with potassium hydroxide in ethanol at 20°C for 10 minutes.
- The addition of 5-(chloromethyl)salicylaldehyde and continued stirring at 20°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of ethanol as a solvent and potassium hydroxide as a base are common in both laboratory and industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Organic Synthesis
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be modified into derivatives with enhanced properties or functionalities.
Materials Science
In materials science, this compound can be utilized in the development of new materials with specific properties. Its thiol group can participate in cross-linking reactions, potentially leading to the formation of polymers or composite materials with improved mechanical or thermal stability.
The compound has been investigated for its potential biological activities:
- Anticancer Properties : Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer effects. The electronic environment created by the methoxy substituents may enhance efficacy against cancer cells by affecting cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties; however, detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.
- Enzyme Inhibition : It has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. The thiol group may facilitate binding through disulfide bond formation with target proteins, modulating their activity.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits MK-2, affecting inflammatory pathways | |
| Anticancer | Potential anticancer properties; specific cell lines affected | |
| Antimicrobial | Preliminary evidence suggests antimicrobial effects |
Anticancer Efficacy
A study explored various polysubstituted nicotinonitriles for their anticancer potential. Results indicated that modifications to the nicotinonitrile scaffold could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development.
Inflammation Modulation
Another investigation focused on MK-2 inhibition in inflammatory diseases. Compounds similar to this one were found to reduce markers of inflammation in vitro, highlighting its potential therapeutic applications in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
2-Bromo-4,6-bis(4-methoxyphenyl)nicotinonitrile
- Structure : The mercapto group in the parent compound is replaced with bromine.
- Synthesis: Produced via bromination of 2-methoxy-4,6-bis(4-methoxyphenyl)nicotinonitrile, yielding a white solid with 92% efficiency .
- Applications : Serves as a precursor for MNK1 inhibitors and pyrazolo-pyridine derivatives .
2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile
Nicotinonitrile-2-thiolate Salts (e.g., 4a, 4b)
- Structure : Ionic derivatives with thiolate (-S⁻) groups.
- Synthesis: Formed by reacting 2-mercaptonicotinonitriles with alkylating agents.
- Bioactivity : Exhibit molluscicidal activity (LC50: 2.90–3.03 mg/mL against M. cartusiana), outperforming some commercial references .
Physicochemical Properties
Notes:
Molluscicidal Activity
- 2-Mercapto Derivatives : Thiolate salts (e.g., 4a, 4b) show potent molluscicidal effects, disrupting acetylcholinesterase (AChE) and transaminase levels in snails .
- Comparison : Acetamiprid (reference LC50: 0.93 mg/mL) outperforms thiolate salts, but structural optimization of mercapto derivatives could bridge this gap.
Pharmacological Potential
- Amino-Substituted Analogs: 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile derivatives display antiviral and anticancer properties due to their ability to intercalate with DNA/RNA .
- Methoxy-Substituted Derivatives : Enhanced lipophilicity may improve blood-brain barrier penetration, making them candidates for CNS-targeted drugs .
Biological Activity
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O2S. The compound features a mercapto group (-SH) and two methoxyphenyl groups attached to a nicotinonitrile backbone. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. The thiol group may facilitate binding through disulfide bond formation with target proteins, modulating their activity.
- Anticancer Activity : Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer properties. The electronic environment created by the methoxy substituents may enhance the compound's efficacy against cancer cells by affecting cell signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.
Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study explored various polysubstituted nicotinonitriles for their anticancer potential. The results indicated that modifications to the nicotinonitrile scaffold could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development .
- Inflammation Modulation : Another investigation focused on the role of MK-2 inhibition in inflammatory diseases. It was found that compounds similar to this compound could reduce markers of inflammation in vitro, highlighting its potential therapeutic applications in conditions characterized by chronic inflammation.
Q & A
Q. What are the established synthetic routes for 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted aryl precursors with nitrile-containing reagents. A common approach includes:
- Step 1: Reacting 4-methoxyphenylacetonitrile derivatives with sulfurizing agents (e.g., thiourea or Lawesson’s reagent) to introduce the mercapto group.
- Step 2: Condensation with aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the pyridine core.
- Step 3: Purification via column chromatography or recrystallization.
Optimization Tips:
- Monitor reaction progress using TLC (as described in ).
- Adjust reflux time (6–24 hours) and temperature (80–120°C) to balance yield and purity.
- Use anhydrous conditions to minimize side reactions.
Reference: Similar protocols for nicotinonitrile derivatives are detailed in and .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray Crystallography: Determine bond lengths, angles, and supramolecular interactions (e.g., π-π stacking of methoxyphenyl groups). SHELX software () is widely used for refinement .
Q. How can preliminary pharmacological screening be designed for this compound?
Methodological Answer:
- In vitro Assays:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays.
- Control Experiments:
Reference: Pharmacological frameworks for nicotinonitrile analogs are outlined in .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Computational Workflow:
- Optimize geometry using B3LYP/6-31G(d,p) basis sets.
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
- Simulate IR/NMR spectra and compare with experimental data.
- Applications:
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Identify Variables:
- Purity (HPLC ≥95% vs. crude samples).
- Assay conditions (e.g., pH, solvent, cell line variability).
- Validation Steps:
- Advanced Tools:
- Use surface plasmon resonance (SPR) for binding affinity validation.
Reference: Data reconciliation methods are implicit in and .
Q. How does crystal packing influence the compound’s stability and reactivity?
Methodological Answer:
- Crystallographic Analysis:
- Thermal Stability:
- Perform thermogravimetric analysis (TGA) to link packing density with decomposition temperatures.
Reference: Structural insights from and refinement protocols in .
Q. What synthetic pathways enable diversification into heterocyclic derivatives (e.g., pyridopyrimidines)?
Methodological Answer:
- Key Reactions:
- Optimization:
- Screen catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) for yield improvement.
Reference: details pyridopyrimidine synthesis from nicotinonitrile precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
